molecular formula C31H29N3O8S B613556 Fmoc-Asp(Edans)-OH CAS No. 182253-73-2

Fmoc-Asp(Edans)-OH

Cat. No. B613556
M. Wt: 603.65
InChI Key: ZHXKVZRMHMFRBQ-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asp(Edans)-OH, also known as Fmoc-Aspartic Acid-EDANS, is a synthetic amino acid used in organic chemistry and biochemistry. It is an important building block for peptide synthesis, and is used in a variety of scientific research applications. Fmoc-Asp(Edans)-OH is a fluorescent derivative of aspartic acid, and is used in a variety of biochemical and physiological studies.

Scientific Research Applications

Application in Bone Tissue Engineering

Scientific Field

This application falls under the field of Biomedical Engineering , specifically Bone Tissue Engineering .

Summary of the Application

“Fmoc-Asp” has been used to create self-assembling hydrogels suitable for bone tissue engineering . These hydrogels have been used as scaffolds for biomineralization in tissue engineering and regenerative medicine for the repair and treatment of many tissue types .

Methods of Application

The doubly protected aspartic residue (Asp) with fluorenyl methoxycarbonyl (Fmoc) protecting groups have been shown to lead to the formation of well-ordered fibrous structures . These fibrous structures are targeted toward calcium binding and act as nucleation points for the binding of the available phosphate groups .

Results or Outcomes

The cell viability, proliferation, and osteogenic differentiation of pre-osteoblastic cells cultured on the formed hydrogel under various conditions demonstrate that hydrogel formation in CaCl2 and CaCl2-Na2HPO4 solutions lead to calcium ion binding onto the hydrogels and enrichment with phosphate groups, respectively, rendering these mechanically stable hydrogels osteoinductive scaffolds for bone tissue engineering .

General Applications of Fmoc-Modified Amino Acids and Short Peptides

Scientific Field

This application falls under the field of Biochemistry and Material Science .

Summary of the Application

Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, such as “Fmoc-Asp(Edans)-OH”, possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .

Methods of Application

The Fmoc group is widely used as a main amine protecting group in peptide synthesis . The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .

Results or Outcomes

The self-organization of this class of functional molecules has been explored from three aspects, i.e., Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides . The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N3O8S/c35-29(33-16-15-32-26-13-5-12-24-23(26)11-6-14-28(24)43(39,40)41)17-27(30(36)37)34-31(38)42-18-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-14,25,27,32H,15-18H2,(H,33,35)(H,34,38)(H,36,37)(H,39,40,41)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXKVZRMHMFRBQ-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asp(Edans)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Taliani, E Bianchi, F Narjes, M Fossatelli… - Analytical …, 1996 - Elsevier
Hepatitis C virus (HCV) is the major causative agent of non-A non-B hepatitis, an important health problem with an estimated 50 million people infected worldwide. Among the possible …
Number of citations: 167 www.sciencedirect.com
A Popielec, N Ostrowska, M Wojciechowska, M Feig… - Biochimie, 2020 - Elsevier
Kinetic parameters characterizing the catalytic activities of enzymes are typically investigated in dilute solutions. However, in reality, these reactions occur in cells that, in addition to …
Number of citations: 20 www.sciencedirect.com
AM Jaulent, AS Fahy, SR Knox, JR Birtley… - Analytical …, 2007 - Elsevier
Foot-and-mouth disease virus is a highly contagious pathogen that spreads rapidly among livestock and is capable of causing widespread agricultural and economic devastation. The …
Number of citations: 25 www.sciencedirect.com
M Haack, AG Beck‐Sickinger - Chemical biology & drug design, 2009 - Wiley Online Library
Despite a considerable sequence identity of the three mammalian hormones of the neuropeptide Y family, namely neuropeptide Y, peptide YY and pancreatic polypeptide, their …
Number of citations: 7 onlinelibrary.wiley.com
TR Sweeney, N Roqué-Rosell, JR Birtley… - Journal of …, 2007 - Am Soc Microbiol
The 3C protease (3C pro ) from foot-and-mouth disease virus (FMDV), the causative agent of a widespread and economically devastating disease of domestic livestock, is a potential …
Number of citations: 102 journals.asm.org
N Roqué-Rosell - 2008 - core.ac.uk
Foot-and-mouth disease virus (FMDV) causes a highly infectious disease of cloven-hoofed livestock with economically devastating consequences. The political and technical problems …
Number of citations: 1 core.ac.uk
S Kitamura, A Owensby, D Wall, DW Wolan - Cell Chemical Biology, 2018 - cell.com
As resistance to antibiotics increases, the exploration of new targets and strategies to combat pathogenic bacteria becomes more urgent. Ideal protein targets are required for viability …
Number of citations: 39 www.cell.com
RJ Leatherbarrow, S Curry, TR Sweeney… - J. Virol, 2007 - Citeseer
MATERIALS AND METHODS Preparation and expression of crystal contact mutant enzymes. Mutant forms of FMDV strain A1061 3Cpro were generated by using the previously …
Number of citations: 2 citeseerx.ist.psu.edu

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